4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone
Description
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylsulfonyl]-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-16-9-4-2-8(3-5-9)6-17(14,15)10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVPBNPFYJAIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332591 | |
| Record name | 5-[(4-methoxyphenyl)methylsulfonyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648910 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339105-73-6 | |
| Record name | 5-[(4-methoxyphenyl)methylsulfonyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone typically involves the reaction of 4-methoxybenzyl chloride with 1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a sulfonyl intermediate, which is then oxidized to form the final sulfone product. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: The sulfone group can be reduced to sulfides under appropriate conditions.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and other oxidized derivatives.
Reduction: Sulfides and other reduced derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may induce apoptosis in cancer cells by targeting specific enzymes or signaling pathways . The sulfone group can also enhance the compound’s ability to interact with biological molecules, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
a) 3-[(4-Methylbenzyl)sulfonyl]-1H-1,2,4-triazole
- Structure : Differs by replacing the methoxy group with a methyl substituent.
- Impact : The methyl group is less polar than methoxy, reducing electron-donating effects. This alters reactivity and interaction with biological targets.
- Synthesis : Similar oxidation methods apply, but yields and by-products may vary due to steric/electronic differences .
- Molecular Weight : 237.28 g/mol (vs. 267.28 g/mol for the methoxy analog) .
b) 3-[(4-Fluorobenzyl)sulfanyl]-4H-1,2,4-triazole (T03)
Functional Group Variations: Sulfone vs. Sulfonamide
a) 4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Structure : Replaces triazole with a thiadiazole ring and sulfonamide (-SO₂NH-) group.
- Impact : Sulfonamides exhibit distinct hydrogen-bonding capabilities, influencing enzyme inhibition (e.g., dihydropteroate synthase in antimalarial studies ).
- Molecular Weight : 271.31 g/mol, higher due to the thiadiazole moiety .
b) 5-Bromo-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide
- Structure : Combines triazole with a bromothiophene-sulfonamide group.
- Impact : The sulfonamide and halogenated aromatic system enhance binding to hydrophobic enzyme pockets, as seen in antimalarial prototypes .
a) Cytotoxicity
- Compound 5b (): A thioether triazole derivative with a 4-methoxybenzyl group showed IC₅₀ = 4.78 μM against MCF-7 breast cancer cells. Oxidation to the sulfone could modulate cytotoxicity by altering membrane permeability or target interactions .
b) Antimalarial Activity
Structural and Crystallographic Insights
- π-π Stacking : In sulfone derivatives like 4-(5-Oxo-5H-1,2,4-dithiazol-3-yl)phenyl 4-methylbenzenesulfonate, π-π interactions between aromatic rings stabilize crystal packing (distance = 3.555 Å). Similar interactions are likely in 4-methoxybenzyl sulfones, affecting solid-state properties .
- Hydrogen Bonding : In 1H-1,2,4-triazol-4-ium (3,4-dichlorophenyl)methanesulfonate, N–H⋯O bonds form 1D chains. Sulfones with methoxy groups may exhibit enhanced hydrogen-bonding capacity due to oxygen lone pairs .
Biological Activity
4-Methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This compound features a methoxybenzyl group attached to a triazole ring and a sulfone functional group, contributing to its unique chemical properties and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is . Its synthesis typically involves the reaction of 4-methoxybenzyl chloride with 1H-1,2,4-triazole-3-thiol in the presence of a base like sodium hydroxide. This reaction leads to the formation of a sulfonyl intermediate that is subsequently oxidized to yield the final sulfone product.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that triazole derivatives can effectively inhibit various bacterial strains and fungi. The sulfone group may enhance these properties by improving solubility and bioavailability .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been suggested that this compound may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation and survival pathways. For example, compounds with similar structures have demonstrated activity against breast cancer cell lines by disrupting mitochondrial function and activating caspase pathways .
Antiviral Activity
Emerging research highlights the antiviral properties of triazole-containing compounds. Some derivatives have shown efficacy against influenza viruses by inhibiting neuraminidase activity, which is crucial for viral replication and spread. The presence of the methoxy group is believed to enhance this antiviral activity .
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may bind to specific enzymes or receptors involved in critical cellular processes such as apoptosis and immune response modulation. This interaction often leads to altered signaling pathways that can inhibit tumor growth or microbial proliferation .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other triazole derivatives:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Compound A | Antimicrobial | Strong activity against Gram-positive bacteria |
| Compound B | Anticancer | Induces apoptosis via mitochondrial pathways |
| Compound C | Antiviral | Effective against influenza viruses |
Case Studies
Several case studies have documented the efficacy of triazole derivatives similar to this compound:
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of various triazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed that compounds with a sulfonamide moiety exhibited enhanced antibacterial activity compared to their non-sulfonated counterparts .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that certain triazole derivatives could significantly reduce cell viability through apoptosis induction mechanisms .
- Antiviral Studies : Research on influenza virus strains indicated that specific triazole compounds could reduce viral infectivity by over 90%, showcasing their potential as antiviral agents .
Q & A
Q. What are the optimal synthetic conditions for preparing 4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone?
The synthesis typically involves refluxing triazole precursors with substituted benzaldehyde derivatives in ethanol under acidic catalysis. For example, glacial acetic acid (5 drops) is added to promote condensation between the triazole core and the 4-methoxybenzyl group. Reaction monitoring via TLC or HPLC is critical to optimize reflux duration (e.g., 4–6 hours) and solvent removal under reduced pressure . Purification methods like recrystallization or column chromatography should be tailored to the compound’s polarity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- X-ray crystallography : Resolves the sulfone and triazole moieties’ spatial arrangement, as demonstrated for analogous triazole-sulfone hybrids (e.g., bond angles and hydrogen-bonding networks) .
- NMR spectroscopy : H and C NMR confirm substituent integration and electronic environments, particularly the methoxybenzyl group’s deshielding effects.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for sulfone-containing derivatives .
Q. What safety protocols are recommended for handling this compound in academic labs?
- Storage : Keep in airtight containers in dry, ventilated areas away from light and heat sources (≤25°C) .
- Waste disposal : Segregate organic waste containing sulfone/triazole groups and collaborate with certified hazardous waste agencies to prevent environmental contamination .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks, as sulfones may cause respiratory or dermal irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 1,2,4-triazole sulfone derivatives?
Discrepancies in antimicrobial or antitumor activity across studies often arise from:
- Structural variations : Subtle differences in substituents (e.g., methoxy vs. halogen groups) alter bioavailability.
- Assay conditions : Standardize MIC (minimum inhibitory concentration) protocols and cell lines (e.g., HepG2 vs. MCF-7) to ensure reproducibility .
- Computational validation : Use molecular docking to compare binding affinities of analogs with target enzymes (e.g., CYP450 or kinase proteins) .
Q. What strategies improve synthetic yield and regioselectivity in sulfone-functionalized triazoles?
- Catalyst optimization : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) to enhance reaction kinetics .
- Solvent screening : Test polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during sulfonation .
- Temperature control : Lower reaction temperatures (e.g., 60°C) may reduce side products from over-oxidation of thioether precursors .
Q. How does the sulfone moiety influence the compound’s pharmacokinetic properties?
- Lipophilicity : Sulfone groups reduce logP values compared to thioether analogs, impacting membrane permeability.
- Metabolic stability : The sulfone’s electron-withdrawing nature may slow hepatic degradation, as observed in cytochrome P450 inhibition assays .
- Solubility : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the benzyl ring to enhance aqueous solubility without compromising activity .
Q. What computational methods predict the compound’s supramolecular interactions?
- DFT calculations : Model charge distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers or protein targets to assess permeability and binding kinetics .
- Crystal structure prediction (CSP) : Use software like Mercury to analyze hydrogen-bonding networks and polymorphism risks .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent libraries : Synthesize analogs with varying substituents (e.g., nitro, amino, or halogens) on the benzyl or triazole rings .
- Biological screening : Prioritize derivatives with IC values <10 μM in enzyme inhibition assays (e.g., COX-2 or DHFR) .
- Pharmacophore mapping : Identify critical functional groups (e.g., sulfone’s oxygen atoms) for target engagement using 3D-QSAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
